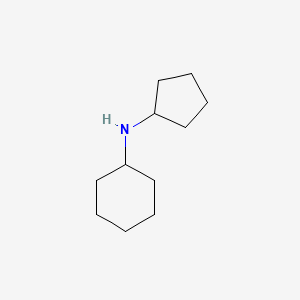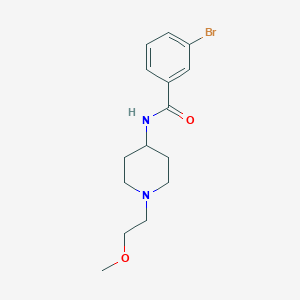
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. This compound is a member of the benzamide family, which is known for its diverse biological activities, including antipsychotic, antidepressant, and anticonvulsant effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide involves the bromination of 3-nitrobenzamide followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 1-(2-methoxyethyl)piperidine-4-carboxylic acid to form the desired product.
Starting Materials
3-nitrobenzamide, hydrogen bromide, sodium nitrite, sodium sulfite, 1-(2-methoxyethyl)piperidine-4-carboxylic acid, sodium borohydride, acetic acid, sodium hydroxide, methanol, ethyl acetate, wate
Reaction
Step 1: Bromination of 3-nitrobenzamide with hydrogen bromide and sodium nitrite in acetic acid to form 3-bromo-2-nitrobenzamide, Step 2: Reduction of 3-bromo-2-nitrobenzamide with sodium sulfite and sodium borohydride in methanol to form 3-bromo-2-aminobenzamide, Step 3: Reaction of 3-bromo-2-aminobenzamide with 1-(2-methoxyethyl)piperidine-4-carboxylic acid in ethyl acetate and sodium hydroxide to form 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
科学的研究の応用
3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been studied extensively for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to have potent antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. Additionally, this compound has demonstrated anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
作用機序
The mechanism of action of 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is not fully understood, but it is believed to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and a weak antagonist at the serotonin 5-HT2A receptor. These actions may contribute to its antipsychotic and antidepressant effects.
生化学的および生理学的効果
In addition to its effects on the dopaminergic and serotonergic systems, 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide has been shown to modulate other neurotransmitter systems, including the glutamatergic and GABAergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide in lab experiments is its high potency and selectivity for its target receptors. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the dopaminergic and serotonergic systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
Future research on 3-bromo-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of neurological and psychiatric disorders. Additionally, studies should investigate the pharmacokinetics and toxicology of this compound to determine its safety and efficacy in human subjects. Finally, efforts should be made to develop more efficient and scalable synthesis methods for this compound to facilitate its use in future research.
特性
IUPAC Name |
3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHYOOMADFYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

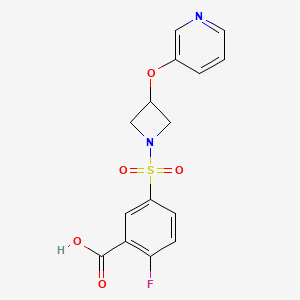
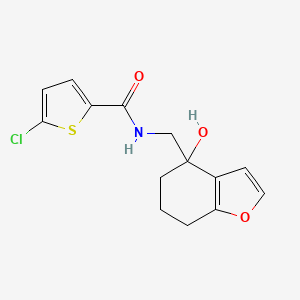
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
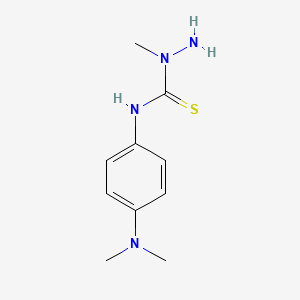
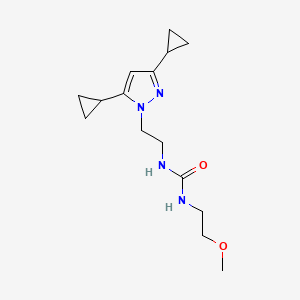
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
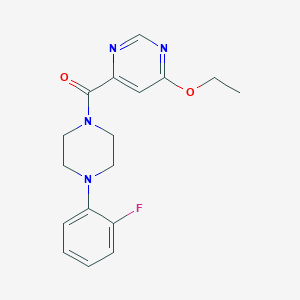
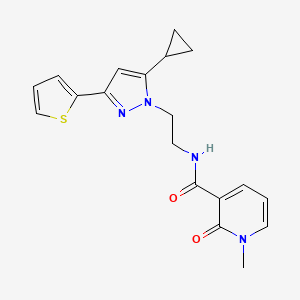
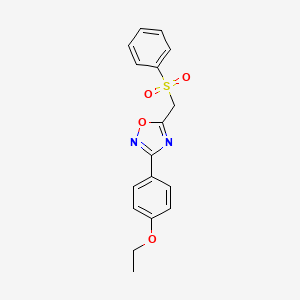
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
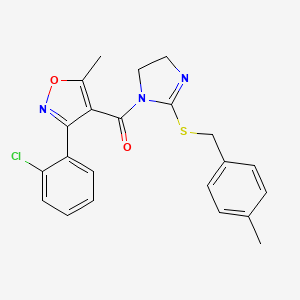
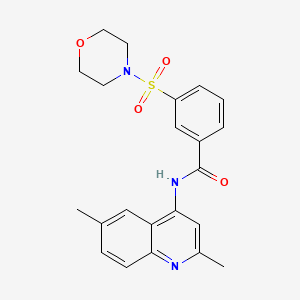
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
